N-(3-acetamidophenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
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Description
N-(3-acetamidophenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C14H15N5O3S and its molecular weight is 333.37. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetamidophenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetamidophenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Research into related compounds has led to the synthesis of various analogs exhibiting anti-inflammatory, analgesic, and antimicrobial activities. For instance, the synthesis and biological evaluation of acetamides and arylureas derived from 2-amino-5-alkoxyphenyl-1,3,4-oxa(thia)diazoles demonstrated pharmacological activities such as anti-inflammatory and analgesic effects, hinting at the chemical versatility and potential therapeutic uses of these compounds (Mazzone et al., 1987). Another study on the synthesis of new analogs of 3-methyl-[1,2,4] triazolo [3,4-a] phthalazines via Suzuki coupling revealed their anticancer and antimicrobial activity, showcasing the compound's relevance in developing treatments for cancer and infections (Kumar et al., 2019).
Chemoselective Acetylation and Anticancer Activity
The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a precursor in synthesizing antimalarial drugs, highlights the compound's role in facilitating drug synthesis through enzymatic catalysis, offering a greener alternative to traditional chemical synthesis (Magadum & Yadav, 2018). Additionally, the development of lamotrigine analogs for antibacterial purposes further underscores the compound's utility in addressing microbial resistance, a growing concern in healthcare (Alharbi & Alshammari, 2019).
Antimicrobial Agents and Radiosynthesis
The synthesis of thiazolidin-4-one derivatives with potential antimicrobial activity against various bacterial and fungal strains presents another avenue for the compound's application in combating infectious diseases (Baviskar, Khadabadi, & Deore, 2013). The radiosynthesis of herbicides and safeners also illustrates the compound's relevance in agricultural science, particularly in studying the metabolism and mode of action of agrochemicals (Latli & Casida, 1995).
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-8-13(22)17-14(19-18-8)23-7-12(21)16-11-5-3-4-10(6-11)15-9(2)20/h3-6H,7H2,1-2H3,(H,15,20)(H,16,21)(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPYFRZUWBPSEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2=CC=CC(=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide |
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